alpha-L-gulopyranose

Description

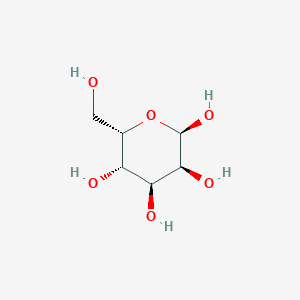

Structure

2D Structure

3D Structure

Properties

CAS No. |

39281-66-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-BYIBVSMXSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-L-Gulopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Gulopyranose, a rare L-series aldohexose, holds significant interest in carbohydrate chemistry and drug development due to its unique stereochemical arrangement. As an epimer and enantiomer of more common sugars, its distinct structural features influence its biological activity and potential applications as a building block in complex carbohydrate synthesis. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound, supported by experimental data and visualization tools.

Core Structural Features

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆.[1][2] Its systematic IUPAC name is (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. It exists as a six-membered pyranose ring, formed by the intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C5. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in an axial position, oriented on the opposite side of the ring from the CH₂OH group at C5.

Being an L-sugar, the stereochemistry at C5 is 'S', which dictates the overall L-configuration of the molecule.[3][4] This is in contrast to the more common D-sugars where the C5 stereocenter is 'R'.[3][4] this compound is the enantiomer of alpha-D-gulopyranose, meaning they are non-superimposable mirror images of each other.[5] Consequently, their physical properties, such as optical rotation, will have equal magnitude but opposite signs.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups. It is the C3 and C4 epimer of L-galactose and the C4 epimer of L-glucose. The chair conformation is the most stable arrangement for the pyranose ring, minimizing steric strain.

In its most stable chair conformation (⁴C₁), the substituents on the ring carbons of this compound adopt the following orientations:

-

C1 (anomeric carbon): The alpha-hydroxyl group is in the axial position.

-

C2: The hydroxyl group is in the equatorial position.

-

C3: The hydroxyl group is in the axial position.

-

C4: The hydroxyl group is in the axial position.

-

C5: The CH₂OH group is in the equatorial position.

This arrangement of multiple axial hydroxyl groups on the same face of the ring contributes to its distinct chemical properties and biological interactions.

Physicochemical Data

The following tables summarize the available quantitative data for L-gulose and its related compounds. It is important to note that specific experimental data for pure crystalline this compound is scarce in the literature. Data for L-glucose, its C4 epimer, and D-gulose, its enantiomer, are provided for comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 153-156 °C (for L-glucose) | [1][6] |

| Calculated XLogP3 | -3.37880 | [2] |

| Compound | Anomer | Specific Rotation (°) | Conditions | Source |

| L-Glucose | Mixture | -52.0 | c=10, H₂O, NH₃, 20°C | [7] |

| alpha-L-Glucose | alpha | -112.2 | Inferred from D-glucose (B1605176) | |

| alpha-D-Glucose | alpha | +112.2 |

| Carbon | alpha-D-Gulopyranose Chemical Shift (ppm) | Inferred this compound Chemical Shift (ppm) | beta-D-Gulopyranose Chemical Shift (ppm) | Inferred beta-L-Gulopyranose Chemical Shift (ppm) |

| C1 | 94.4 | 94.4 | 95.4 | 95.4 |

| C2 | 66.3 | 66.3 | 70.7 | 70.7 |

| C3 | 72.4 | 72.4 | 72.8 | 72.8 |

| C4 | 71.0 | 71.0 | 71.0 | 71.0 |

| C5 | 68.0 | 68.0 | 75.3 | 75.3 |

| C6 | 62.5 | 62.5 | 62.6 | 62.6 |

Note: The 13C NMR chemical shifts for L-gulose are identical to those of D-gulose as they are enantiomers.[8]

Experimental Protocols

Synthesis of L-Gulose from D-Glucose (Illustrative)

L-gulose is not naturally abundant and is typically synthesized from more common sugars like D-glucose. The following is a generalized workflow based on established synthetic strategies which often involve stereochemical inversions.

A detailed experimental protocol for a similar transformation can be found in the work of BeMiller and coworkers, which involves the preparation of L-gulose from D-glucose through a series of protection, oxidation, and reduction steps with stereochemical control.

Characterization Protocols

Objective: To confirm the structure and stereochemistry of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified L-gulose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample to remove exchangeable protons.

-

Redissolve the sample in 0.5 mL of high-purity D₂O for analysis.

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The anomeric proton (H1) of the alpha anomer is expected to appear as a doublet with a small coupling constant (typically 3-4 Hz for an axial-equatorial relationship with H2).

-

Analyze the coupling constants (J-values) between adjacent protons to determine their dihedral angles and thus the relative stereochemistry and chair conformation of the pyranose ring.[9][10]

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

The chemical shifts of the six carbon atoms will be characteristic of the gulo-configuration. The anomeric carbon (C1) of the alpha anomer will typically resonate at a distinct chemical shift compared to the beta anomer.[8]

2D NMR Spectroscopy:

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton connectivities within the spin system.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom.

-

These 2D experiments are crucial for the unambiguous assignment of all proton and carbon signals.[11]

Objective: To determine the specific rotation of this compound.

Procedure:

-

Prepare a solution of known concentration (e.g., 1 g/100 mL) of the purified sugar in a suitable solvent (typically water).

-

Use a polarimeter to measure the observed rotation of the solution in a cell of a known path length at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line at 589 nm).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

For L-sugars, a negative value for the specific rotation is generally expected.[12]

Signaling Pathways and Logical Relationships

The stereochemical relationships between L-gulose and other L-aldohexoses can be visualized as a network of epimeric transformations.

Conclusion

This compound presents a unique stereochemical profile that distinguishes it from more common monosaccharides. A thorough understanding of its structure, conformational preferences, and physicochemical properties is essential for its application in synthetic carbohydrate chemistry and the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational resource for researchers working with this and other rare sugars. Further experimental investigation is warranted to fully elucidate the complete set of physicochemical parameters for crystalline this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. eightfoldlearning.com [eightfoldlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. L-GLUCOSE | 921-60-8 [chemicalbook.com]

- 7. Thermo Scientific Chemicals L(-)-Glucose, 98% | Fisher Scientific [fishersci.ca]

- 8. omicronbio.com [omicronbio.com]

- 9. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. organic chemistry - l- versus d-glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]

biological role of alpha-L-gulopyranose in organisms

An In-depth Technical Guide on the Biological Role of alpha-L-Gulopyranose in Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a stereoisomer of glucose, is a monosaccharide whose biological significance is primarily understood through its role as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many vertebrate species. While a direct, independent physiological function of this compound remains to be be fully elucidated, its metabolic fate is intrinsically linked to the pathway that enables endogenous Vitamin C production. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its position within the L-ascorbic acid synthesis pathway. Detailed experimental protocols for the analysis of key enzymes and metabolites in this pathway are provided, along with quantitative data on enzyme kinetics. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

This compound is the cyclic hemiacetal form of the L-gulose sugar. In biological systems, L-gulose and its derivatives are key intermediates in the metabolic pathway leading to the synthesis of L-ascorbic acid, an essential antioxidant and enzymatic cofactor.[1][2][3][4] The ability to synthesize Vitamin C is not universal among vertebrates; notable exceptions include humans, other primates, and guinea pigs, who lack a functional L-gulonolactone oxidase (GULO) enzyme due to genetic mutations.[4][5][6] This guide will delve into the established biological context of this compound, focusing on its involvement in the L-ascorbic acid biosynthesis pathway.

The L-Ascorbic Acid Biosynthesis Pathway

The primary known biological role of L-gulose, and by extension this compound, is as an intermediate in the synthesis of L-ascorbic acid from D-glucose. This pathway involves a series of enzymatic conversions, primarily occurring in the liver of synthesizing animals.[4][6]

The key steps involving L-gulose derivatives are:

-

Formation of L-Gulonate: D-glucuronic acid is reduced to L-gulonic acid by the enzyme aldehyde reductase (also known as glucuronate reductase), utilizing NADPH as a cofactor.[4][7]

-

Lactonization to L-Gulonolactone: L-gulonate is then converted to L-gulono-1,4-lactone.

-

Oxidation to L-Ascorbic Acid: The final step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the FAD-dependent enzyme L-gulonolactone oxidase (GULO).[5]

A diagram of the L-ascorbic acid biosynthesis pathway in animals is presented below.

Quantitative Data

The enzymatic steps in the L-ascorbic acid pathway have been characterized, and kinetic data for some of the key enzymes are available. Below is a summary of the Michaelis-Menten kinetic parameters for recombinant rat L-gulonolactone oxidase (GULO).

| Enzyme Variant | Substrate | Km (µM) | Vmax (U/mg protein) |

| Full-length rat GULO (fGULO) | L-gulono-1,4-lactone | 53.5 ± 5 | 780 ± 45 |

| C-terminal catalytic domain of rat GULO (cGULO) | L-gulono-1,4-lactone | 42 ± 6.3 | 374 ± 20 |

| Table 1: Kinetic Parameters of Recombinant Rat L-Gulonolactone Oxidase.[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the L-ascorbic acid biosynthesis pathway.

Aldehyde Reductase Activity Assay

This protocol is adapted from studies on pig kidney aldehyde reductase.[9][10]

Principle: The activity of aldehyde reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate like D-glyceraldehyde.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

0.1 M Sodium phosphate (B84403) buffer, pH 7.5

-

NADPH solution (e.g., 10 mM stock)

-

D-glyceraldehyde solution (e.g., 1 M stock)

-

Purified or partially purified aldehyde reductase enzyme preparation

-

Ultrapure water

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 0.1 M sodium phosphate buffer, pH 7.5

-

100 µL of NADPH solution (final concentration will vary depending on the experiment, e.g., 100 µM)

-

50 µL of enzyme preparation

-

-

Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the D-glyceraldehyde solution (final concentration will vary, e.g., 5 mM).

-

Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

L-Gulonolactone Oxidase (GULO) Activity Assay

This protocol is based on the methods used for the analysis of recombinant rat GULO.[8]

Principle: The activity of GULO is determined by quantifying the amount of L-ascorbic acid produced from the substrate L-gulono-1,4-lactone. The product can be measured using various methods, including colorimetric assays or HPLC.

Materials:

-

L-gulono-1,4-lactone

-

FAD (flavin adenine (B156593) dinucleotide)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.0)

-

Purified GULO enzyme

-

Ascorbic acid standard solutions

-

Ascorbic acid assay kit (colorimetric) or HPLC system with a suitable column (e.g., C18)

Procedure:

-

Prepare a reaction mixture containing:

-

Reaction buffer

-

FAD (e.g., 10 µM final concentration)

-

L-gulono-1,4-lactone (substrate concentration can be varied for kinetic studies, e.g., 10-100 µM)

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C).

-

Initiate the reaction by adding the purified GULO enzyme.

-

Incubate for a specific time (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding a quenching agent like metaphosphoric acid or by heat inactivation).

-

Quantify the L-ascorbic acid produced using a standard curve generated with known concentrations of ascorbic acid. This can be done using a colorimetric assay or by HPLC analysis.

-

Enzyme activity is expressed as the amount of ascorbic acid produced per unit of time per amount of enzyme.

HPLC Analysis of L-Gulonate

This protocol provides a general workflow for the quantification of L-gulonate in biological samples, adapted from methods for analyzing sugars and related acids.[11][12][13]

Principle: L-gulonate in a biological sample is separated from other components using High-Performance Liquid Chromatography (HPLC) and detected, for example, by a refractive index detector (RID) or by mass spectrometry (MS) for higher sensitivity and specificity.

Workflow:

-

Sample Preparation:

-

Homogenize the tissue sample (e.g., liver) in a suitable buffer.

-

Deproteinize the sample, for instance, by adding a cold organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation to pellet the precipitated proteins.

-

The supernatant containing the metabolites is collected and can be further cleaned up using solid-phase extraction (SPE) if necessary.

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system.

-

A column suitable for sugar acid separation, such as an anion-exchange or a specific carbohydrate column, is used.

-

An isocratic or gradient mobile phase is employed to elute the compounds. The composition of the mobile phase will depend on the column used.

-

-

Detection and Quantification:

-

As L-gulonate passes through the detector, a peak is generated.

-

The retention time of the peak is compared to that of an L-gulonate standard to confirm its identity.

-

The area of the peak is proportional to the concentration of L-gulonate in the sample. A calibration curve is constructed using standards of known concentrations to quantify the amount of L-gulonate.

-

Conclusion

The biological role of this compound is currently understood primarily through its identity as a form of L-gulose, a critical intermediate in the L-ascorbic acid biosynthesis pathway in many animals. While a direct signaling or structural role for this compound has not been established, its metabolic conversion is essential for the endogenous production of Vitamin C in capable organisms. The study of the enzymes involved in this pathway, such as aldehyde reductase and L-gulonolactone oxidase, continues to be an active area of research, particularly in understanding the evolutionary loss of Vitamin C synthesis in humans and its implications for health and disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Vitamin C - Wikipedia [en.wikipedia.org]

- 5. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Glucuronate reductase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Kinetics and mechanism of action of aldehyde reductase from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. web.abo.fi [web.abo.fi]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Differences Between alpha-L-gulopyranose and alpha-D-gulopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural, physicochemical, and biological differences between the enantiomeric pair, alpha-L-gulopyranose and alpha-D-gulopyranose. As stereoisomers that are non-superimposable mirror images, their fundamental chemical properties are identical, yet their interactions with chiral environments, particularly biological systems, are distinct. This document summarizes available quantitative data, details relevant experimental protocols for their characterization and comparative analysis, and provides visualizations of their stereochemical relationship and illustrative experimental workflows. While research on gulose isomers is less extensive than that on more common sugars like glucose, this guide consolidates current knowledge to serve as a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.

Introduction: The Significance of Stereoisomerism in Gulopyranose

Gulose, a C3 epimer of galactose and a C5 epimer of mannose, is a rare aldohexose sugar. In its cyclic pyranose form, it exists as alpha and beta anomers. The D- and L-configurations of these anomers give rise to enantiomers, which possess identical physical properties in achiral environments but differ in their optical activity and interactions with other chiral molecules, such as enzymes and receptors. This stereochemical distinction is the foundation of their differential biological activities. alpha-D-gulopyranose and this compound are such a pair of enantiomers, with this compound being of particular interest as a constituent of the antitumor and antibiotic agent bleomycin (B88199) A2.[1] In contrast, derivatives of alpha-D-gulopyranose have demonstrated potential as plant growth inhibitors.[1] This guide will delve into the core differences between these two molecules.

Structural and Physicochemical Properties

This compound and alpha-D-gulopyranose are non-superimposable mirror images of each other. This enantiomeric relationship dictates that they have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their key distinguishing feature in this context is their equal but opposite optical rotation.

Data Presentation: Physicochemical Properties

| Property | This compound | alpha-D-Gulopyranose | Data Source/Comment |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | |

| Molar Mass | 180.16 g/mol | 180.16 g/mol | |

| Melting Point | 153-156 °C (as L-glucose) | 153-156 °C (as alpha-D-Glucose) | Enantiomers have identical melting points. Data for glucose is used as a close structural analog.[2] |

| Specific Optical Rotation ([α]D) | -112.2° (inferred) | +112.2° (for alpha-D-glucose) | The specific rotation of enantiomers are equal in magnitude and opposite in sign. The value for alpha-D-glucose is used as a proxy.[2][3] |

| Solubility in Water | Soluble | Soluble | Gulose is generally reported as soluble in water.[4] |

Note: Specific quantitative data for gulose isomers is sparse in the literature; therefore, data for the closely related and well-characterized glucose isomers is provided for comparison and as a reasonable estimate.

Biological Activity: A Tale of Two Enantiomers

The distinct stereochemistry of this compound and alpha-D-gulopyranose leads to divergent biological activities, a testament to the high stereospecificity of enzymatic and receptor interactions.

This compound: A Precursor for Bioactive Molecules

L-gulose is a known component of the antibiotic and antitumor agent bleomycin A2.[1] This has spurred interest in L-gulose and its derivatives as potential precursors for the synthesis of novel antiviral and anticancer agents, particularly nucleoside analogs.[1] The rationale is that the unnatural L-configuration can be exploited to target the unique metabolic pathways of cancer cells and viruses. However, specific quantitative data, such as IC50 values for antiviral or anticancer activities of L-gulose derivatives, are not yet widely available in the public domain.[1]

alpha-D-Gulopyranose: A Modulator of Plant Growth

In contrast to its L-enantiomer, derivatives of D-gulose have shown notable biological activity in the plant kingdom. Specifically, 6-O-decanoyl-D-gulose has been demonstrated to be a potent inhibitor of plant growth.

| Compound | Biological Activity | IC50 Value | Target Organism |

| 6-O-decanoyl-D-gulose | Plant Growth Inhibition | 0.25 mM | Rice seedlings |

This inhibitory effect is believed to be mediated through the inhibition of gibberellin biosynthesis, a critical pathway for plant development.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and comparative analysis of this compound and alpha-D-gulopyranose.

Determination of Specific Optical Rotation (Polarimetry)

Objective: To measure and compare the specific optical rotation of this compound and alpha-D-gulopyranose.

Materials:

-

Polarimeter (with sodium D-line lamp, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flasks (10 mL)

-

Analytical balance

-

This compound and alpha-D-gulopyranose samples

-

Distilled water (solvent)

Procedure:

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (distilled water).

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of alpha-D-gulopyranose.

-

Dissolve the sample in distilled water in a 10 mL volumetric flask and dilute to the mark. This creates a solution with a concentration of 1 g/100 mL (or 0.01 g/mL).

-

Repeat the process for this compound.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the alpha-D-gulopyranose solution and then fill the cell, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

Repeat the measurement with the this compound solution.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Comparative Cytotoxicity Assessment (MTT Assay)

Objective: To compare the cytotoxic effects of this compound and alpha-D-gulopyranose on a selected cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and alpha-D-gulopyranose stock solutions (sterile-filtered)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and alpha-D-gulopyranose in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the gulose isomers. Include a vehicle control (medium only).

-

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Antiviral Activity Assay (for L-Gulose-derived Nucleoside Analogs)

Objective: To evaluate the antiviral activity of a synthesized L-gulose nucleoside analog against a specific virus.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock with a known titer

-

96-well cell culture plates

-

Infection medium (low serum)

-

L-gulose nucleoside analog

-

Positive control antiviral drug (e.g., Acyclovir for HSV)

-

Method for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral DNA/RNA, or an ELISA for a viral antigen)

Procedure (Plaque Reduction Assay Example):

-

Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.

-

Compound and Virus Addition:

-

Prepare serial dilutions of the L-gulose nucleoside analog and the positive control drug.

-

Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the different concentrations of the test compound.

-

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization:

-

Fix the cells (e.g., with methanol).

-

Stain the cells with a solution such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the EC50 value (the concentration that inhibits viral replication by 50%).

-

Mandatory Visualizations

Enantiomeric Relationship

Caption: Stereochemical relationship of alpha-L- and alpha-D-gulopyranose.

Experimental Workflow: Comparative Cytotoxicity

Caption: Workflow for comparing the cytotoxicity of gulose enantiomers.

Conclusion

This compound and alpha-D-gulopyranose, as enantiomers, present a classic example of how stereochemistry dictates biological function. While their physical and chemical properties in an achiral environment are identical, their interactions with the chiral machinery of living organisms are distinct. Current research points to promising, yet divergent, paths for these two molecules: this compound as a building block for potential antiviral and anticancer therapeutics and alpha-D-gulopyranose derivatives as regulators of plant growth. The limited availability of comprehensive comparative data underscores the need for further research to fully elucidate the unique properties and potential applications of these rare sugars. The experimental protocols detailed in this guide provide a framework for such future investigations, which will undoubtedly contribute to a deeper understanding of the nuanced roles of carbohydrate stereoisomers in biological systems.

References

The Chemical Synthesis of alpha-L-Gulopyranose from D-Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical strategies for the synthesis of alpha-L-gulopyranose, a rare L-sugar, from the readily available and inexpensive starting material, D-glucose. The conversion of D-glucose to L-gulose, its C-3 and C-5 epimer, is a challenging task in carbohydrate chemistry that requires a series of stereocontrolled reactions. This document details the core synthetic methodologies, providing experimental protocols for key transformations, quantitative data from cited literature, and visual diagrams of the synthetic workflows to facilitate understanding and replication.

Core Synthetic Strategies

The synthesis of L-gulose from D-glucose necessitates an inversion of stereochemistry at specific carbon atoms. The most documented chemical approaches to achieve this transformation can be broadly categorized into three main strategies:

-

Oxidation-Lactonization-Reduction Pathway : A classic approach that proceeds through a dicarboxylic acid intermediate.

-

Multi-Step Synthesis via Protected Intermediates : A more modern and controlled approach involving the protection of hydroxyl groups, followed by stereoselective oxidation and reduction.

-

"Head-to-Tail Inversion" Strategy : An elegant method that involves the interchange of functional groups at the C-1 and C-5 positions of the sugar backbone.

Strategy 1: Oxidation-Lactonization-Reduction Pathway

This foundational method leverages the symmetrical properties of an aldaric acid intermediate derived from D-glucose. The key steps involve the oxidation of both the C-1 aldehyde and the C-6 primary alcohol to form D-glucaric acid. This intermediate then cyclizes to form two diastereomeric six-membered ring lactones. After separation, the appropriate lactone is reduced to yield L-gulose.[1][2]

Experimental Protocols

Step 1: Oxidation of D-Glucose to D-Glucaric Acid

-

Reagents : D-glucose, Nitric Acid.

-

Procedure : D-glucose is oxidized in the presence of nitric acid. This reaction oxidizes both the aldehyde and primary alcohol groups to carboxylic acids, yielding D-glucaric acid.[2] Detailed conditions such as concentration, temperature, and reaction time are not consistently specified in the reviewed literature but are crucial for optimizing the reaction and minimizing side products.

Step 2: Lactonization of D-Glucaric Acid

-

Procedure : D-glucaric acid is subjected to conditions that promote intramolecular esterification (lactonization). This results in the formation of two six-membered ring lactones. One lactone is formed between the C-1 carboxylic acid and the C-5 hydroxyl group, while the other forms between the C-6 carboxylic acid and the C-2 hydroxyl group.[2]

Step 3: Separation of Lactones

-

Procedure : The two diastereomeric lactones are separated. This is often a challenging step due to their similar physical properties. Techniques such as fractional crystallization or column chromatography are typically employed.[3]

Step 4: Reduction to L-Gulose

-

Reagents : Separated lactone, Sodium Amalgam (Na/Hg).

-

Procedure : The lactone resulting from the reaction between the C-1 carboxyl group and the C-5 hydroxyl group is reduced with a stereoselective reducing agent like sodium amalgam. This reduction of the cyclic ester yields L-gulose. The other lactone, upon reduction, would yield D-glucose.[2]

Quantitative Data

| Step | Product | Typical Yield | Notes |

| Oxidation | D-Glucaric Acid | Variable | Yield is sensitive to reaction conditions. |

| Lactonization | Diastereomeric Lactones | Not specified | Equilibrium process. |

| Reduction | L-Gulose | Not specified | Dependent on the efficiency of lactone separation and stereoselectivity of the reduction. |

Synthetic Workflow

Oxidation-Lactonization-Reduction Pathway for L-Gulose Synthesis.

Strategy 2: Multi-Step Synthesis via Protected Intermediates

This strategy offers greater control over stereochemistry by employing protecting groups. A common starting material for this route is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose, which is readily prepared from D-glucose.

Experimental Protocols

Step 1: Protection of D-Glucose

-

Reaction : Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Reagents : D-glucose, anhydrous acetone, concentrated sulfuric acid, anhydrous copper(II) sulfate (B86663).

-

Procedure : To a stirred suspension of D-glucose and anhydrous copper(II) sulfate in anhydrous acetone, slowly add concentrated sulfuric acid at 0°C. Allow the reaction to stir at room temperature for 4-6 hours. Neutralize the mixture with a saturated sodium bicarbonate solution. Filter the solids and concentrate the filtrate. The crude product is then purified by recrystallization.[4][5]

Step 2: Oxidation of the Protected Glucose

-

Reaction : Swern oxidation of the C-3 hydroxyl group.

-

Reagents : 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).

-

Procedure : In an inert atmosphere, a solution of oxalyl chloride in anhydrous DCM is cooled to -78°C. A solution of DMSO in anhydrous DCM is added slowly, followed by a solution of the protected glucose in anhydrous DCM. After stirring for 1 hour, triethylamine is added. The reaction is then warmed to room temperature. The product, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, is isolated after an aqueous workup.[4]

Step 3: Stereoselective Reduction

-

Reaction : Reduction of the C-3 ketone to a hydroxyl group with the desired L-gulo configuration.

-

Reagents : 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, Sodium borohydride (B1222165) (NaBH4), Ethanol (B145695).

-

Procedure : The ketone intermediate is dissolved in ethanol and cooled to 0°C. Sodium borohydride is added portion-wise. The reaction is stirred for several hours at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product, 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose, is isolated and purified.

Step 4: Deprotection

-

Reaction : Acid-catalyzed hydrolysis of the isopropylidene groups.

-

Reagents : 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose, aqueous sulfuric acid, acetonitrile (B52724).

-

Procedure : The protected L-gulose is dissolved in a mixture of acetonitrile and 1% aqueous sulfuric acid. The mixture is heated at 60°C for approximately 18 hours. After cooling and neutralization with barium carbonate, the mixture is filtered, and the filtrate is concentrated to yield L-gulose.[4] The this compound anomer can be obtained through crystallization.

Quantitative Data

| Step | Product | Reagents | Yield (%) | Purity (%) |

| 1. Protection | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetone, H₂SO₄, CuSO₄ | 55 - 75.6 | >98 |

| 2. Oxidation | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | Oxalyl chloride, DMSO | High (not specified) | High |

| 3. Reduction | 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose | NaBH₄ | High (not specified) | High |

| 4. Deprotection | L-Gulose | H₂SO₄ (aq) | High (not specified) | High |

Synthetic Workflow

Synthesis of L-Gulose via a Protected Intermediate.

Strategy 3: "Head-to-Tail Inversion"

This strategy focuses on the interchange of the functional groups at the C-1 and C-5 positions of a D-glucose derivative to generate the corresponding L-sugar. This method has been successfully applied to the synthesis of L-glucose and L-galactose derivatives.[6]

Experimental Protocols

This multi-step synthesis involves the initial preparation of a C-glycoside from a D-glucose derivative, followed by a series of transformations to modify both ends of the sugar chain, culminating in an oxidative decarboxylation step.

Step 1: Synthesis of Ketone Intermediate

-

Procedure : A D-sugar derivative is condensed with pentane-2,4-dione. The hydroxyl groups are then protected, with a trityl group selectively added to the C-6 hydroxyl and the remaining hydroxyls acetylated. This yields a key ketone intermediate.[6]

Step 2: Silyl (B83357) Enol Ether Formation and Oxidation

-

Procedure : The ketone is converted to a silyl enol ether. This is followed by an oxidation reaction, for instance with ozone, to introduce a hydroxymethyl group at the C-1 position.[6]

Step 3: Conversion to Carboxylic Acid

-

Procedure : The modified sugar is then converted to a carboxylic acid at the C-5 position. This involves the use of reagents such as TMSCl and NaI, followed by oxidation with TEMPO and DIB.[6]

Step 4: Oxidative Decarboxylation

-

Reagents : Lead(IV) tetraacetate (Pb(OAc)₄).

-

Procedure : The carboxylic acid intermediate undergoes oxidative decarboxylation mediated by lead(IV) tetraacetate. This key step results in the formation of the desired L-sugar derivative.[6]

Quantitative Data

| Intermediate | Reagents/Conditions | Yield (%) |

| 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone | (i) pentane-2,4-dione, NaHCO₃; (ii) Py, TrCl, Ac₂O | 85 (for 2 steps) |

| 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-gulo-heptanoic acid | (i) TMSCl, NaI; (ii) TEMPO, DIB | 85 (for 2 steps) |

| Penta-O-acetyl-L-glucopyranose | Pb(OAc)₄, THF-AcOH | 80 |

Logical Relationship Diagram

Logical Flow of the Head-to-Tail Inversion Strategy.

Conclusion

The chemical synthesis of this compound from D-glucose is a non-trivial endeavor that highlights key challenges and elegant solutions in carbohydrate chemistry. While the classic oxidation-lactonization-reduction pathway provides a conceptual foundation, modern methods utilizing protecting groups offer more controlled and higher-yielding routes. The "head-to-tail inversion" strategy represents a sophisticated approach for accessing L-sugars. The choice of synthetic route will depend on the specific requirements of the research, including scale, desired purity, and available resources. The protocols and data presented in this guide, compiled from the scientific literature, serve as a valuable resource for researchers embarking on the synthesis of this and other rare sugars. Further optimization of the reported procedures may be necessary to achieve desired outcomes in a specific laboratory setting.

References

Enzymatic Synthesis of alpha-L-Gulopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-gulose is a rare aldohexose sugar with significant potential in pharmaceutical and biotechnological applications. As an L-sugar, it is not readily metabolized by most organisms, making it a candidate for use as a low-calorie sweetener and a building block for novel therapeutics. The chemical synthesis of L-gulose is often complex and can result in low yields and undesirable byproducts. Enzymatic synthesis presents a highly specific and environmentally benign alternative. This technical guide provides an in-depth overview of two primary enzymatic pathways for the synthesis of alpha-L-gulopyranose, complete with experimental protocols, quantitative data, and pathway visualizations.

Introduction

The pursuit of efficient and stereoselective methods for the synthesis of rare sugars is a burgeoning field in biotechnology. This compound, the L-enantiomer of the more common D-gulose, is of particular interest due to its unique biochemical properties. This guide details two promising enzymatic routes for its production: the isomerization of L-sorbose and a biosynthetic pathway originating from GDP-D-mannose.

Pathway 1: Isomerization of L-Sorbose to L-Gulose

This pathway utilizes an isomerase to convert the ketose L-sorbose into the aldose L-gulose. The most promising enzyme for this conversion is L-rhamnose isomerase, which has demonstrated broad substrate specificity.

Quantitative Data

| Parameter | Value | Enzyme Source | Reference |

| Equilibrium Yield (D-gulose from D-sorbose) | 10-12% | Pseudomonas sp. LL172 | [1] |

| Optimal pH | 7.0 - 8.5 | Pseudomonas stutzeri, Bacillus subtilis | [2][3] |

| Optimal Temperature | 50 - 70°C | Pseudomonas stutzeri, Bacillus subtilis | [2][3] |

| Cofactor Requirement | Mn²⁺ (typically 1 mM) | Various | [2] |

Experimental Protocol: Synthesis of L-Gulose from L-Sorbose using L-Rhamnose Isomerase

This protocol is adapted from established methods for the synthesis of D-gulose from D-sorbose.[2][4]

1. Enzyme Preparation (Recombinant L-Rhamnose Isomerase from Pseudomonas stutzeri)

-

Expression: The gene encoding L-rhamnose isomerase from Pseudomonas stutzeri is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Culture: Grow the transformed E. coli in a rich medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged L-rhamnose isomerase is then purified by Ni-NTA affinity chromatography. Elute the enzyme with a high concentration of imidazole (B134444) (e.g., 250-500 mM). Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MnCl₂).

2. Isomerization Reaction

-

Prepare a reaction mixture containing:

-

L-Sorbose: 10% (w/v)

-

Purified L-Rhamnose Isomerase: 5 U/mL

-

Buffer: 50 mM phosphate (B84403) buffer, pH 7.5

-

Cofactor: 1 mM MnCl₂

-

-

Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours, or until equilibrium is reached.

3. Product Purification

-

Enzyme Removal: If the enzyme is not immobilized, terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) and remove the precipitated protein by centrifugation.

-

Chromatographic Separation: Separate L-gulose from the unreacted L-sorbose and any byproducts using ion-exchange chromatography. A column packed with a Ca²⁺ form cation exchange resin is effective for separating aldoses and ketoses.

-

Elution: Elute the sugars with deionized water at an elevated temperature (e.g., 60°C).

-

Fraction Analysis: Collect fractions and analyze for the presence of L-gulose using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

-

Concentration and Crystallization: Pool the fractions containing pure L-gulose, concentrate by rotary evaporation, and crystallize to obtain the final product.

Logical Workflow

Caption: Workflow for the enzymatic synthesis of L-gulose via isomerization.

Pathway 2: Biosynthesis from GDP-D-Mannose

This pathway is part of the plant vitamin C biosynthesis route and involves the formation of a nucleotide-activated sugar intermediate, GDP-L-gulose.[5]

Quantitative Data

| Parameter | Value | Enzyme Source | Reference |

| Products of GME | GDP-L-galactose, GDP-L-gulose | Arabidopsis thaliana | [5][6] |

| Optimal pH (GME) | ~7.7 (for expression buffer) | Arabidopsis thaliana | [7] |

| Optimal Temperature (GME) | Not explicitly stated, expression at 26°C | Arabidopsis thaliana | [7] |

| Cofactor (GME) | NAD⁺ | Arabidopsis thaliana | [5] |

Experimental Protocol: Synthesis of L-Gulose from GDP-D-Mannose

1. Enzyme Preparation: GDP-mannose 3',5'-epimerase (GME)

-

The protocol for recombinant expression and purification of GME from Arabidopsis thaliana in E. coli would be similar to that described for L-rhamnose isomerase, involving cloning, expression, induction, and affinity purification.[7]

2. Epimerization Reaction

-

Prepare a reaction mixture containing:

-

GDP-D-Mannose: Substrate concentration to be optimized (e.g., 1-10 mM)

-

Purified GME: Catalytic amount

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

Cofactor: 1 mM NAD⁺

-

-

Incubate the reaction at a suitable temperature (e.g., 30°C) and monitor the formation of GDP-L-gulose and GDP-L-galactose by HPLC.

3. Hydrolysis of GDP-L-Gulose (Hypothetical Step)

-

Enzyme: A specific GDP-L-gulose hydrolase has not yet been definitively identified. A non-specific nucleotide-sugar hydrolase or phosphatase could potentially catalyze this step. GDP-mannose glycosyl hydrolase is a known enzyme that acts on similar substrates.[8]

-

Reaction: The product mixture from the GME reaction would be incubated with the selected hydrolase in an appropriate buffer.

-

Monitoring: The release of free L-gulose would be monitored by HPLC.

4. Product Purification

-

The purification of L-gulose from the reaction mixture would follow a similar chromatographic procedure as described in Pathway 1.

Signaling Pathway

Caption: Proposed enzymatic pathway for this compound from GDP-D-mannose.

Conclusion

Enzymatic synthesis offers promising routes to the rare sugar this compound. The isomerization of L-sorbose using L-rhamnose isomerase is a direct, albeit low-yielding, approach with well-defined parameters. The biosynthetic pathway involving GDP-mannose 3',5'-epimerase presents a potential alternative, though the final hydrolysis step requires further research to identify the specific enzyme involved. Both pathways provide a foundation for further optimization through protein engineering and metabolic pathway construction to enhance yields and make the production of this compound more economically viable for its diverse applications in research and development.

References

- 1. Preparation of L-talose and D-gulose from L-tagatose and D-sorbose, respectively, using immobilized L-rhamnose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. GDP-mannose 3',5'-epimerase forms GDP-L-gulose, a putative intermediate for the de novo biosynthesis of vitamin C in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and function of GDP-mannose-3',5'-epimerase: an enzyme which performs three chemical reactions at the same active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and mechanism of GDP-mannose glycosyl hydrolase, a Nudix enzyme that cleaves at carbon instead of phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-L-Gulopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of alpha-L-gulopyranose, a rare L-sugar. Due to the limited availability of experimental data for this specific anomer, this document also includes information on L-gulose, L-glucose, and the D-enantiomer (alpha-D-gulopyranose) for comparative purposes. The information is presented to be a valuable resource for researchers in drug development and the life sciences.

Physical Properties

The physical characteristics of this compound are detailed below. It is important to note that experimentally determined values for the pure alpha-anomer of L-gulopyranose are scarce in the literature. Much of the available data pertains to L-gulose in its equilibrium mixture of anomers or its enantiomer, D-gulose.

Table 1: Physical Properties of L-Gulopyranose and Related Sugars

| Property | This compound (Computed) | L-Gulose (Experimental) | alpha-D-Gulopyranose (Computed) | L-Glucose (Experimental) |

| Molecular Formula | C₆H₁₂O₆[1] | C₆H₁₂O₆ | C₆H₁₂O₆[2] | C₆H₁₂O₆[3] |

| Molecular Weight | 180.16 g/mol [1] | 180.16 g/mol | 180.16 g/mol [2] | 180.156 g/mol [3] |

| Melting Point | Not available | < 25 °C (likely hydrated/amorphous) | Not available | 153-156 °C[3][4] |

| Specific Optical Rotation ([α]D) | Not available | -21.0° (c=0.95, H₂O) | Not available | -52° (c=5, H₂O)[3] |

| Solubility | Not available | Soluble in water, slightly soluble in methanol. | Not available | 91 g/100 mL in water[5] |

| Appearance | Not available | Syrup with a sweet taste. | Not available | White, crystalline solid.[3] |

Note on Enantiomers: L-gulose and D-gulose are enantiomers, meaning they are non-superimposable mirror images of each other. Their physical properties, such as melting point and solubility, are identical. However, they rotate plane-polarized light in equal but opposite directions.[6]

Chemical Properties and Reactivity

L-gulopyranose, as a monosaccharide, exhibits chemical reactivity typical of aldoses. This includes undergoing oxidation, reduction, and glycosylation reactions.

Table 2: Chemical Properties and Identifiers of this compound

| Property | Value/Identifier |

| IUPAC Name | (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1] |

| CAS Number | 39281-66-8[1] |

| PubChem CID | 444314[1] |

| InChIKey | WQZGKKKJIJFFOK-BYIBVSMXSA-N[1] |

| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O[1] |

Mutarotation

In solution, gulopyranose undergoes mutarotation, where the alpha and beta anomers interconvert through the open-chain aldehyde form until an equilibrium is established.

Oxidation

The anomeric carbon of this compound can be oxidized. Mild oxidizing agents, such as Benedict's or Tollens' reagents, oxidize the aldehyde group in the open-chain form to a carboxylic acid, forming gulonic acid.

Reduction

The aldehyde group of L-gulose can be reduced to a primary alcohol, yielding the sugar alcohol L-gulitol (also known as L-sorbitol).

Glycosylation

The anomeric hydroxyl group of this compound can react with an alcohol in the presence of an acid catalyst to form a glycoside. This reaction is fundamental to the formation of oligosaccharides and polysaccharides.

Spectroscopic Data

Table 3: NMR Spectroscopy Data

| Nucleus | Compound | Chemical Shift (δ) and Coupling Constants (J) |

| ¹H NMR | alpha-D-Glucopyranose (for comparison) | Anomeric proton (H-1) typically appears at a lower field (around 5.2 ppm) compared to the beta anomer (around 4.6 ppm). The coupling constant J(H1, H2) is smaller for the alpha anomer (~3-4 Hz) than for the beta anomer (~8 Hz). |

| ¹³C NMR | alpha-D-Glucopyranose (for comparison) | Anomeric carbon (C-1) of the alpha anomer is typically found at a lower field (around 93 ppm) compared to the beta anomer (around 97 ppm). |

Biological Role and Signaling Pathways

Biological Significance

L-sugars, including L-gulose, are rare in nature.[7] Most organisms have metabolic pathways that are stereospecific for D-sugars. Consequently, L-gulopyranose is generally not metabolized by most organisms and is not a significant energy source.[8] However, L-gulose has been identified as a component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum.[7] It is also a constituent of the antibiotic and antitumor agent bleomycin (B88199) A2.[5]

Signaling Pathways

Currently, there is no direct evidence to suggest a specific role for this compound in signaling pathways in mammals. Research on sugar signaling has predominantly focused on abundant D-sugars like D-glucose and D-fructose.[9][10][11][12][13] These D-sugars act as signaling molecules that regulate gene expression and developmental processes, particularly in plants.[11][12][13] L-glucose has been used in research as a non-metabolizable control to study glucose transport and signaling, helping to distinguish between metabolic and signaling effects of D-glucose.[9]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and chemical properties of monosaccharides like this compound.

Determination of Melting Point

Methodology:

-

A small, dry sample of the crystalline carbohydrate is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range at which the sample melts is recorded. This is the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

For accurate measurements, the apparatus should be calibrated with standards of known melting points.

Determination of Specific Optical Rotation

Methodology:

-

A solution of the carbohydrate of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

A polarimeter is calibrated using a blank (the pure solvent).

-

The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters).

-

Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the solution.

-

The observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

A sample of the carbohydrate is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the structure and stereochemistry of the molecule.

-

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation.

Visualizations

General Workflow for Carbohydrate Analysis

Caption: A generalized workflow for the analysis of a carbohydrate sample.

Logical Relationship of Enantiomers

Caption: The enantiomeric relationship between D- and L-gulopyranose.

References

- 1. Gulopyranose | C6H12O6 | CID 7044038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. L-GLUCOSE | 921-60-8 [chemicalbook.com]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. Monosaccharide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Glucose - Wikipedia [en.wikipedia.org]

- 8. Sugar Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamic and diverse sugar signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Sugar-Signaling Hub: Overview of Regulators and Interaction with the Hormonal and Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 12. The role of Sugars as Signaling Molecules in Plants [medigraphic.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Stability of alpha-L-Gulopyranose in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of alpha-L-gulopyranose in aqueous solutions. Due to the limited availability of direct experimental data for L-gulose, this document draws upon the well-established principles of monosaccharide chemistry, primarily using the extensively studied D-glucose as a comparative model. This guide outlines the expected behavior of this compound, details the experimental protocols necessary for its characterization, and presents visualizations of key processes.

Anomeric Equilibrium of L-Gulose in Aqueous Solution

In an aqueous environment, the monosaccharide L-gulose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal isomers. The most prevalent of these are the six-membered pyranose rings (alpha and beta anomers) and the five-membered furanose rings (alpha and beta anomers). The distribution of these tautomers at equilibrium is influenced by several factors, including the anomeric effect and steric interactions between substituents on the sugar ring.

Table 1: Anomeric and Tautomeric Equilibrium Composition of D-Glucose in Water at 20°C

| Tautomer | Percentage at Equilibrium |

| α-D-glucopyranose | 36% |

| β-D-glucopyranose | 64% |

| α-D-glucofuranose | <1% |

| β-D-glucofuranose | <1% |

| Open-chain (aldehyde) | ~0.02% |

It is hypothesized that, similar to D-glucose, L-gulose would predominantly exist in its pyranose forms in aqueous solution. The precise ratio of the α- to β-anomer would be determined by the interplay of the anomeric effect, which generally favors the axial anomer (in this case, alpha), and steric hindrance from the hydroxyl groups, which tends to favor the equatorial anomer (beta).

Mutarotation of L-Gulopyranose

The interconversion between the different anomeric forms of L-gulose in solution leads to a gradual change in the optical rotation of the solution until equilibrium is reached. This phenomenon is known as mutarotation. The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of acid or base catalysts.

Kinetic data for the mutarotation of D-glucose has been extensively studied and can serve as a comparative framework for understanding the expected behavior of L-gulose.

Table 2: Mutarotation Rate Constants for D-Glucose in Water at 25°C

| Parameter | Value |

| Forward rate constant (α → β) | 4.6 x 10⁻³ s⁻¹ |

| Reverse rate constant (β → α) | 2.5 x 10⁻³ s⁻¹ |

| Overall rate constant | 7.1 x 10⁻³ s⁻¹ |

It is anticipated that the mutarotation of L-gulose would also follow first-order kinetics and be subject to similar catalytic influences.

Caption: Interconversion of L-gulose anomers in aqueous solution.

Experimental Protocols for Stability Assessment

To determine the specific stability parameters for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Equilibrium

Objective: To quantify the relative concentrations of the different anomers and tautomers of L-gulose at equilibrium.

Methodology:

-

Sample Preparation: Dissolve a known amount of L-gulose in deuterium (B1214612) oxide (D₂O) to a final concentration of approximately 10-50 mg/mL. Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotational equilibrium has been reached.

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

In the ¹H NMR spectrum, the anomeric protons of the different isomers will appear as distinct signals at different chemical shifts. Integrate the signals corresponding to each anomer.

-

In the ¹³C NMR spectrum, the anomeric carbons will also give rise to separate resonances.

-

The relative integrals of the anomeric proton or carbon signals are proportional to the molar ratio of the respective isomers in the solution.

-

Polarimetry for Mutarotation Kinetics

Objective: To measure the rate of mutarotation of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) and thermostat it to the desired temperature.

-

Measurement:

-

Calibrate a polarimeter at the desired wavelength (typically the sodium D-line, 589 nm).

-

Rapidly dissolve a precise amount of crystalline this compound in the thermostatted buffer and immediately transfer the solution to the polarimeter cell.

-

Record the optical rotation at regular time intervals until a stable reading is obtained, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

Plot the natural logarithm of the difference between the optical rotation at time t and the equilibrium optical rotation versus time.

-

The slope of the resulting linear plot will be equal to the negative of the first-order rate constant for mutarotation.

-

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate and quantify the different isomers of L-gulose.

Methodology:

-

Chromatographic System: Utilize an HPLC system equipped with a carbohydrate analysis column (e.g., an amino- or ligand-exchange column) and a refractive index (RI) detector.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is commonly used.

-

Sample Analysis:

-

Prepare a standard solution of L-gulose that has reached equilibrium.

-

Inject the sample onto the HPLC column.

-

The different isomers will be separated based on their interaction with the stationary phase.

-

-

Quantification: The area under each peak in the chromatogram is proportional to the concentration of that isomer.

Caption: Workflow for analyzing this compound stability.

Degradation Pathways

In aqueous solutions, particularly at elevated temperatures or extremes of pH, monosaccharides like L-gulose can undergo degradation through various pathways. The most common of these include:

-

Enolization: Under basic conditions, the open-chain form of the sugar can undergo enolization, leading to epimerization and the formation of other monosaccharides.

-

Caramelization: At high temperatures, sugars can dehydrate and polymerize to form complex brown-colored compounds known as caramels.

-

Maillard Reaction: In the presence of amino acids, the open-chain aldehyde can react to form a wide range of products, contributing to browning and flavor development in food systems.

The specific kinetics and product distribution of these degradation pathways for L-gulose have not been extensively reported.

Conclusion

While specific experimental data on the stability of this compound in aqueous solutions is scarce, a comprehensive understanding of its behavior can be inferred from the well-established principles of monosaccharide chemistry. It is expected that this compound exists in a dynamic equilibrium with its other anomers, predominantly the beta-pyranose form, and that this equilibrium is established through the process of mutarotation. The provided experimental protocols offer a robust framework for the detailed characterization of the anomeric equilibrium, mutarotation kinetics, and overall stability of this rare sugar. Further experimental investigation is crucial to establish the precise quantitative parameters for this compound, which will be of significant value to researchers and professionals in the fields of carbohydrate chemistry and drug development.

Conformational Analysis of alpha-L-Gulopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of alpha-L-gulopyranose, a C3 epimer of L-galactose and a C5 epimer of L-idose. Unlike its more common counterpart, D-glucose, which predominantly adopts a 4C1 chair conformation, this compound exhibits a notable preference for the alternative 1C4 chair conformation. This guide synthesizes theoretical principles, experimental methodologies, and computational approaches to provide a comprehensive understanding of the conformational landscape of this monosaccharide. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are provided to facilitate further research. Quantitative data, derived from studies on its enantiomer and related pyranoses, are presented in structured tables to aid in comparative analysis.

Introduction

The three-dimensional structure of carbohydrates is fundamental to their biological function, governing interactions with proteins such as enzymes and receptors. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of glycobiology and carbohydrate-based drug design. This compound, while less abundant than other common hexoses, presents an interesting case study in conformational preferences due to its axial hydroxyl groups in the typically favored 4C1 chair form. This guide will delve into the factors that govern its conformational equilibrium, with a focus on the pronounced stability of the 1C4 conformation.

The Conformational Landscape of this compound

The pyranose ring of this compound is not planar but exists in various non-planar conformations to minimize steric and torsional strain. The most stable of these are the chair conformations, designated as 4C1 and 1C4. In the 4C1 conformation of this compound, the anomeric hydroxyl group at C1, and the hydroxyl groups at C3 and C4 are in axial positions, leading to significant 1,3-diaxial interactions. This steric hindrance destabilizes the 4C1 chair.

Conversely, the 1C4 conformation places these bulky hydroxyl groups in equatorial or pseudo-equatorial positions, thereby minimizing these unfavorable interactions. Consequently, this compound predominantly adopts the 1C4 chair conformation in solution. This is in stark contrast to D-glucose, where the 4C1 chair, which places most substituents in equatorial positions, is the most stable conformer. The conformational equilibrium is a dynamic process, with the molecule interconverting between the two chair forms, though the 1C4 form is significantly more populated.

Figure 1: Conformational equilibrium of this compound.

Data Presentation

Quantitative data on the conformational analysis of this compound is limited in the literature. The following tables present theoretical and extrapolated data based on its enantiomer, D-gulopyranose, and related monosaccharides that favor the 1C4 conformation.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Population (%) |

| 1C4 | DFT (B3LYP/6-31G) | 0.00 | ~95 |

| 4C1 | DFT (B3LYP/6-31G) | 2.5 - 3.5 | ~5 |

| Skew/Boat | DFT (B3LYP/6-31G*) | > 5.0 | < 1 |

Note: These values are estimations based on computational studies of related aldopyranoses and the known destabilizing effects of multiple axial substituents.

Table 2: Typical 3JH,H Coupling Constants for Pyranose Chair Conformations

| Coupling | Dihedral Angle (°) | 4C1 (Hz) | 1C4 (Hz) |

| J1a,2a | ~180 | 8-10 | - |

| J1a,2e | ~60 | 2-4 | - |

| J1e,2a | ~60 | 2-4 | - |

| J1e,2e | ~60 | 1-3 | - |

| J2a,3a | ~180 | 8-10 | 8-10 |

| J3a,4a | ~180 | 8-10 | 8-10 |

| J4a,5a | ~180 | 8-10 | 8-10 |

Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. The expected coupling constants for this compound in its preferred 1C4 conformation would show patterns consistent with the dihedral angles in that specific chair form.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. The magnitude of the vicinal proton-proton coupling constants (3JH,H) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D2O).

-

Lyophilize the sample to remove exchangeable protons and re-dissolve in 0.5 mL of fresh D2O. Repeat this step three times for complete deuteration of hydroxyl protons.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) 1H NMR spectrum at a high field (≥ 500 MHz) to achieve optimal signal dispersion.

-

Acquire two-dimensional (2D) NMR spectra, including COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances.

-

Acquire a high-resolution 1D 1H spectrum with sufficient digital resolution to accurately measure the coupling constants.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton signals using the 2D COSY and TOCSY spectra.

-

Measure the 3JH,H coupling constants for all vicinal protons from the high-resolution 1D spectrum.

-

Use the measured coupling constants to deduce the dihedral angles between adjacent protons using a generalized Karplus equation.

-

Compare the determined dihedral angles with the theoretical values for the 4C1 and 1C4 chair conformations to determine the predominant conformation in solution.

-

Computational Protocols

Computational chemistry provides a powerful tool for investigating the conformational preferences of carbohydrates, complementing experimental data.

Detailed Methodology:

-

Structure Preparation:

-

Build the 4C1 and 1C4 chair conformations of this compound using a molecular modeling software (e.g., Avogadro, Maestro).

-

-

Conformational Search and Energy Minimization:

-

Perform a conformational search for each chair form to identify low-energy rotamers of the hydroxyl and hydroxymethyl groups. This can be done using molecular mechanics (MM) force fields such as GLYCAM or MM3.

-

Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

-

-

Energy Calculations:

-

Perform single-point energy calculations on the optimized geometries at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

-

Calculate the Gibbs free energy for each conformer to determine their relative populations at a given temperature.

-

-

Molecular Dynamics (MD) Simulation:

-

Perform an MD simulation of this compound in a periodic box of water molecules to study its dynamic behavior in solution.

-

Analyze the trajectory to determine the population of different conformers and the transitions between them.

-

Figure 2: Workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a distinct preference for the 1C4 chair conformation, a departure from the more common 4C1 preference observed in many other aldohexoses. This preference is driven by the minimization of steric strain arising from multiple axial substituents in the 4C1 form. This technical guide has provided a comprehensive overview of the theoretical underpinnings of this phenomenon, alongside detailed experimental and computational protocols for its investigation. The presented data, while extrapolated from related compounds, offers a solid foundation for researchers, scientists, and drug development professionals working with L-gulose and its derivatives. Further experimental and computational studies are warranted to refine the quantitative understanding of the conformational landscape of this unique monosaccharide.

An In-depth Technical Guide to alpha-L-Gulopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental protocols for alpha-L-gulopyranose.

Core Data Summary

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| IUPAC Name | (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |

| CAS Number | 39281-66-8 | [1] |

| PubChem CID | 444314 | [1] |

Biological Significance and Signaling Pathways

While D-sugars, particularly D-glucose, are central to energy metabolism in most organisms, L-sugars like L-gulopyranose have a more limited and specialized role.[4][5] L-glucose and its isomers are generally not metabolized for energy in humans as they cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway.[6]

However, L-gulose and its derivatives are not entirely absent from biological systems. L-gulopyranosides are known constituents of the antitumor drug Bleomycin A2.[7] Furthermore, a catabolic pathway for L-gulonate, the acidic form of L-gulose, has been identified in some bacteria, such as Chromohalobacter salexigens and Escherichia coli.[8][9] This pathway allows these organisms to utilize L-gulonate as a carbon source.

In some organisms, L-gulonate is an intermediate in the synthesis of ascorbic acid (Vitamin C).[10] The pathway involves the conversion of D-glucuronate to L-gulonate, which is then converted to L-gulono-1,4-lactone and subsequently to ascorbic acid.

Below is a diagram illustrating the catabolic pathway of L-gulonate as identified in certain bacteria.

Caption: Catabolic pathway of L-gulonate in certain bacteria.

Experimental Protocols

Synthesis of L-Gulose from D-Glucono-1,5-lactone

This protocol is a summarized methodology for the chemical synthesis of L-gulose, adapted from published procedures.[11][12]

Objective: To synthesize L-gulose from the readily available starting material D-glucono-1,5-lactone.

Materials:

-

D-glucono-1,5-lactone

-

2,2-dimethoxypropane

-

Tin(II) chloride (SnCl₂)

-

Dimethylformamide (DMF)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Pyridinium (B92312) dichromate (PDC)

-

Celite

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment